molecular formula C8H6BF6KO B8252810 Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide

Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide

Cat. No.: B8252810
M. Wt: 282.03 g/mol
InChI Key: OLJTYDXIFMQRQQ-UHFFFAOYSA-N
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Description

Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide is a specialized organoboron compound. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of trifluoromethyl and methoxy groups attached to a phenyl ring, which is further bonded to a boron atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide typically involves the reaction of 4-methoxy-2-(trifluoromethyl)phenylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4methoxy2(trifluoromethyl)phenylboronic acid+KFPotassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide4-\text{methoxy}-2-(\text{trifluoromethyl})\text{phenylboronic acid} + \text{KF} \rightarrow \text{this compound} 4−methoxy−2−(trifluoromethyl)phenylboronic acid+KF→Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., water, ethanol).

    Conditions: The reaction is typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.

    Industry: Applied in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide in cross-coupling reactions involves the formation of a palladium complex with the organoboron compound. This complex undergoes oxidative addition with an aryl or vinyl halide, followed by transmetalation and reductive elimination to form the desired biaryl product. The key steps are:

    Oxidative Addition: The palladium catalyst forms a complex with the halide.

    Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

    Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium 4-methylphenyltrifluoroborate
  • Potassium pentafluorophenyltrifluoroborate

Uniqueness

Potassium trifluoro[4-methoxy-2-(trifluoromethyl)phenyl]boranuide is unique due to the presence of both trifluoromethyl and methoxy groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability compared to other similar compounds, making it particularly valuable in specific synthetic applications.

Properties

IUPAC Name

potassium;trifluoro-[4-methoxy-2-(trifluoromethyl)phenyl]boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF6O.K/c1-16-5-2-3-7(9(13,14)15)6(4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJTYDXIFMQRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=C(C=C1)OC)C(F)(F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF6KO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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